![molecular formula C21H18N4O2 B2917456 2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-11-5](/img/structure/B2917456.png)

2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

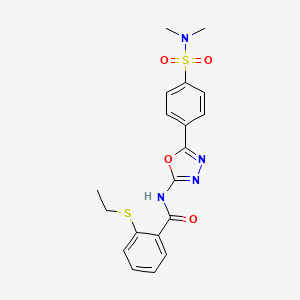

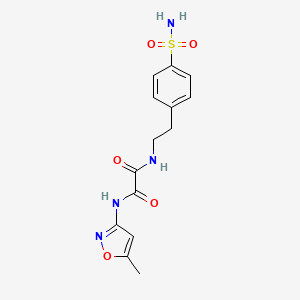

The compound “2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a complex organic molecule that contains an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle . This core is often found in pharmacologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazo[1,2-a]pyrimidines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides, a related structure, can be formed via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyrimidine core, an ethoxy group at the 2-position, and a phenyl ring attached via a benzamide group .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research on compounds related to "2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide" includes studies on the synthesis of new chemical entities with potential biological activities. For example, the study of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines reveals their synthesis processes and explores their antiulcer, antitumor, and antimicrobial properties. The synthesis of these compounds often involves novel methodologies or reagents, providing insights into efficient chemical processes and the discovery of potentially therapeutic agents (Starrett et al., 1989; White et al., 2019).

Antiviral and Antimicrobial Studies

Some derivatives of the core structure have been investigated for their antiviral and antimicrobial activities. Research into 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines showcases the design, synthesis, and testing of these compounds as antirhinovirus agents, highlighting the importance of stereochemistry and specific functional groups in enhancing antiviral activity (Hamdouchi et al., 1999).

Chemical Properties and Reactions

The study of the chemical properties and reactions of imidazo[1,2-a]pyrimidines includes the investigation of their cellular permeability, which is crucial for designing drugs that can effectively reach their targets within the body. This research sheds light on how modifications to the chemical structure can influence the ability of these compounds to penetrate cells, an essential factor in drug design and development (Liu & Kodadek, 2009).

Novel Synthetic Pathways

The development of new synthetic pathways for the creation of imidazo[1,2-a]pyrimidine derivatives highlights the ongoing efforts to improve the efficiency and selectivity of chemical synthesis. These studies not only provide new methods for constructing complex molecules but also contribute to the broader field of synthetic organic chemistry by introducing novel reagents and catalytic systems (Rao et al., 2011; Yang et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to have significant biological and therapeutic value . They serve as pharmacophores for many molecules and have been used in the treatment of various diseases .

Mode of Action

It’s worth noting that compounds with the imidazo[1,2-a]pyridine core are often involved in covalent interactions with their targets . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.

Biochemical Pathways

For instance, some imidazo[1,2-a]pyridines have been found to inhibit cholinesterase enzyme, which plays a crucial role in the symptomatic treatment of Alzheimer’s disease .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory effects .

Eigenschaften

IUPAC Name |

2-ethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c1-2-27-19-10-4-3-9-17(19)20(26)23-16-8-5-7-15(13-16)18-14-25-12-6-11-22-21(25)24-18/h3-14H,2H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBRHZNXLKKTCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/no-structure.png)

![methyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2917377.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)

![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)

![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide](/img/structure/B2917390.png)

![5-(3,5-Dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole](/img/structure/B2917396.png)